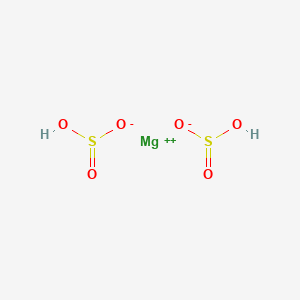
Magnesium bisulfite
Cat. No. B084343
Key on ui cas rn:
13774-25-9
M. Wt: 186.45 g/mol
InChI Key: LPHFLPKXBKBHRW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04154802
Procedure details


According to the invention a method of recovering magnesia from magnesium carbonate containing raw material includes the steps of forming a slurry of uncalcined raw material, heating the slurry to a temperature between 40° and 90° C., treating the slurry with sulphur dioxide to form soluble magnesium bisulphite, separating undissolved impurities from the solution of magnesium bisulphite, precipitating magnesium sulphite from the solution, separating the precipitate from the mother liquor and recovering magnesia from the separated precipitate.
[Compound]
Name
magnesia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-:2].[Mg+2:5].[S:6](=[O:8])=[O:7]>>[S:6](=[O:2])([OH:8])[O-:7].[Mg+2:5].[S:6](=[O:2])([OH:8])[O-:7] |f:0.1,3.4.5|
|
Inputs


Step One
[Compound]
|
Name
|
magnesia
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Mg+2]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of forming a slurry of uncalcined raw material
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating the slurry to a temperature between 40° and 90° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S([O-])(O)=O.[Mg+2].S([O-])(O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
